An In-depth Technical Guide to 3-Chloropyridine: Physical and Chemical Properties
An In-depth Technical Guide to 3-Chloropyridine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloropyridine. It includes quantitative data, detailed experimental protocols for its synthesis, and visual diagrams to illustrate key concepts and reaction pathways. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Physical and Chemical Properties
3-Chloropyridine is a heterocyclic aromatic organic compound that is widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It presents as a clear, colorless to pale yellow liquid with a distinct, pungent odor.[3][4]
The key physical and chemical properties of 3-Chloropyridine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₄ClN | [4][5] |
| Molecular Weight | 113.54 g/mol | [6] |
| CAS Number | 626-60-8 | [3] |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Melting Point | -0.5 °C | [8][9] |
| Boiling Point | 148 °C (at 760 mmHg) | [7][10] |
| Density | 1.194 g/mL at 25 °C | [7][10] |
| Refractive Index (n20/D) | 1.533 | [10][11] |
| Solubility in Water | 10 g/L | [3][7][12] |
| pKa (of conjugate acid) | 2.84 at 25 °C | [3][7][13] |
| Flash Point | 65 - 66 °C (closed cup) | [6][9][10] |
| LogP (octanol/water) | 1.33 | [6][14] |
Chemical Reactivity and Applications
The chemical behavior of 3-Chloropyridine is dictated by the interplay of the electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine (B92270) ring. This structure makes it a versatile intermediate in organic synthesis.[1][2]
The position of the chlorine atom at the 3-position (meta to the nitrogen) significantly influences its reactivity towards nucleophiles. Unlike its 2- and 4-isomers, 3-Chloropyridine is less reactive in nucleophilic aromatic substitution reactions.[15] This is because the electron-withdrawing effect of the ring nitrogen does not effectively stabilize the intermediate formed during nucleophilic attack at the C-3 position.[15][16] However, the chlorine atom can still act as a leaving group under certain conditions, allowing for the introduction of various functional groups.[1]
Caption: Relative reactivity of chloropyridine isomers.
3-Chloropyridine is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.[2][10] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring. Notable examples include:
-
Oxidation: It can be oxidized to produce 3-chloro-pyridine-1-oxide.[7][11]
-
Pharmaceutical and Agrochemical Synthesis: 3-Chloropyridine is a crucial intermediate for a wide range of products in the pharmaceutical and agrochemical industries, including drugs, fungicides, and insecticides.[1][3][11]
Experimental Protocols: Synthesis of 3-Chloropyridine
Several methods for the synthesis of 3-Chloropyridine have been reported. The choice of method often depends on factors such as desired yield, cost, and available starting materials.
This method involves the ring expansion of pyrrole (B145914) by reacting it with chloroform (B151607).[3][6]
-
Protocol: A mixture of pyrrole and chloroform (in a molar ratio of approximately 1:5) is passed through an empty glass tube heated to 550 °C in the vapor phase.[6][10] This process yields 3-Chloropyridine with some 2-Chloropyridine (B119429) formed as a byproduct.[6][10] The yield for 3-Chloropyridine is reported to be around 33%.[6][10] A variation of this reaction involves treating pyrrole with chloroform and sodium ethoxide, which proceeds via a dichlorocarbene (B158193) intermediate, though this generally results in a lower yield.[6][11]
-
Protocol: Pyridine can be directly chlorinated using aluminum chloride as a catalyst to produce 3-Chloropyridine. The reported yield for this method is 33%.[10]
This is a multi-step synthesis that can produce high-purity 3-Chloropyridine.[17]
-
Step 1: Chlorination: 1480.0g of 2,6-dichloropyridine (B45657) and 89.2g of anhydrous FeCl₃ are mixed in a 2000ml four-necked flask and heated to 120-140°C. Chlorine gas is then introduced. After the reaction is complete, the mixture is cooled to 100°C and purified by vacuum distillation to yield 2,3,6-trichloropyridine (B1294687).[17]
-
Step 2: Hydrogenation: 557.8g of the resulting 2,3,6-trichloropyridine is mixed with 232.0g of triethylamine (B128534), 8.5g of palladium on charcoal, and 1675g of toluene (B28343) in a reactor. The mixture is heated to 60-80°C, and hydrogen gas is introduced to facilitate the hydrogenation reaction.[17]
-
Step 3: Post-treatment: The reaction mixture is cooled, and triethylamine hydrochloride is dissolved by adding water. The mixture is filtered, and the layers are separated. The product is extracted with hydrochloric acid, and the pH is adjusted to neutral with an alkaline solution to isolate the final 3-Chloropyridine product.[17]
Caption: Workflow for 3-Chloropyridine synthesis.
For general purification, 3-Chloropyridine can be distilled from potassium hydroxide (B78521) (KOH) pellets.[3][7]
Safety and Handling
3-Chloropyridine is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[3][9] It can cause skin, eye, and respiratory system irritation.[3][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen chloride.[3][6] It is stable under recommended storage conditions, which typically involve an inert atmosphere at room temperature.[3][12] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[9]
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